molecular formula C17H29N3O10 B8065423 L-Asparagine, N-[2-(acetylamino)-2-deoxy-

L-Asparagine, N-[2-(acetylamino)-2-deoxy-

Cat. No.: B8065423
M. Wt: 435.4 g/mol
InChI Key: GMPMXQXNJRFGOY-WBXKCMFOSA-N
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Description

L-Asparagine, N-[2-(acetylamino)-2-deoxy-] is a derivative of the amino acid asparagine. It plays a crucial role in various biological processes, including protein synthesis and metabolic regulation. This compound is particularly significant in the field of biochemistry and medicine due to its involvement in cellular functions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine, N-[2-(acetylamino)-2-deoxy-] typically involves the acetylation of L-asparagine. One common method includes the reaction of L-asparagine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods

Industrial production of L-Asparagine, N-[2-(acetylamino)-2-deoxy-] often utilizes biotechnological approaches. For instance, the use of Escherichia coli engineered to express L-asparaginase synthetase can enhance the production efficiency. The process involves optimizing the fermentation conditions, including substrate concentration, pH, temperature, and agitation rates, to maximize yield .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine, N-[2-(acetylamino)-2-deoxy-] undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and acetic acid.

    Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as hydroxylamine can be used to replace the acetyl group.

Major Products

    Hydrolysis: Produces L-asparagine and acetic acid.

    Oxidation: Results in the formation of oxo derivatives.

    Substitution: Leads to the formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

L-Asparagine, N-[2-(acetylamino)-2-deoxy-] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Asparagine, N-[2-(acetylamino)-2-deoxy-] involves its role as a substrate for enzymes such as L-asparaginase. This enzyme catalyzes the hydrolysis of the compound, leading to the production of L-asparagine and acetic acid. The hydrolysis process is crucial in regulating the availability of asparagine, which is essential for protein synthesis and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    L-Asparagine: The parent compound, which lacks the acetyl group.

    N-Acetyl-L-aspartic acid: Another derivative with a similar structure but different functional groups.

Uniqueness

L-Asparagine, N-[2-(acetylamino)-2-deoxy-] is unique due to its specific acetylation, which imparts distinct chemical properties and biological activities. This modification can influence its solubility, stability, and interaction with enzymes, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-amino-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O10/c1-7(22)19-11-13(25)12(24)9(6-21)29-14(11)20(16(28)30-17(2,3)4)8(15(26)27)5-10(18)23/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H2,18,23)(H,19,22)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPMXQXNJRFGOY-WBXKCMFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N(C(CC(=O)N)C(=O)O)C(=O)OC(C)(C)C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N([C@@H](CC(=O)N)C(=O)O)C(=O)OC(C)(C)C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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